molecular formula C9H9FN2 B8227419 (R)-3-(1-aminoethyl)-4-fluorobenzonitrile

(R)-3-(1-aminoethyl)-4-fluorobenzonitrile

Cat. No.: B8227419
M. Wt: 164.18 g/mol
InChI Key: VUFKNZPRTMDINV-ZCFIWIBFSA-N
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Description

®-3-(1-aminoethyl)-4-fluorobenzonitrile is a chiral primary amine with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of an amino group attached to an asymmetric carbon, a fluorine atom on the benzene ring, and a nitrile group. The chiral nature of this compound makes it valuable in the synthesis of enantiomerically pure substances, which are crucial in pharmaceuticals and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-aminoethyl)-4-fluorobenzonitrile typically involves the use of chiral catalysts or biocatalysts to ensure high enantiomeric purity. One common method involves the asymmetric hydrogenation of a precursor nitrile compound using a chiral catalyst. Another approach is the enzymatic transamination of a suitable ketone precursor using a transaminase enzyme, which provides high selectivity and yield .

Industrial Production Methods

In industrial settings, the production of ®-3-(1-aminoethyl)-4-fluorobenzonitrile often employs continuous flow reactors to enhance reaction efficiency and scalability. The use of biocatalysts, such as omega-transaminase, is favored due to their high selectivity and environmentally friendly nature . Post-reaction purification typically involves acid-base extraction, concentration, and crystallization to obtain the desired product with high optical purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-aminoethyl)-4-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

®-3-(1-aminoethyl)-4-fluorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(1-aminoethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors with high specificity, leading to the desired biological or chemical effect. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(1-aminoethyl)-4-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of the nitrile group provides additional reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[(1R)-1-aminoethyl]-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFKNZPRTMDINV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)C#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)C#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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